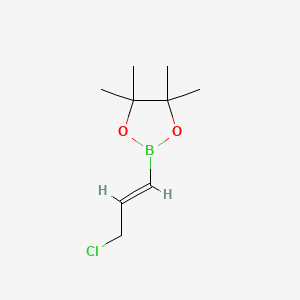

![molecular formula C8H8N2 B3022167 1-甲基-1H-吡咯并[3,2-C]吡啶 CAS No. 24331-97-3](/img/structure/B3022167.png)

1-甲基-1H-吡咯并[3,2-C]吡啶

描述

The compound 1-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. While the provided data does not directly discuss 1-Methyl-1H-pyrrolo[3,2-c]pyridine, it does include information on closely related compounds that can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar heterocyclic compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions, as seen in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which uses sodium borohydride reduction and debenzylation as key steps . Additionally, a one-pot, three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating the versatility of synthetic methods for these types of compounds . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a pyrrolidine derivative was determined, providing detailed information on the molecular conformation and hydrogen bonding patterns . Similarly, the structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was elucidated using various spectroscopic methods and density functional theory calculations . These studies underscore the importance of structural analysis in understanding the properties of heterocyclic compounds.

Chemical Reactions Analysis

Heterocyclic compounds like 1-Methyl-1H-pyrrolo[3,2-c]pyridine can undergo a variety of chemical reactions. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting 7-hydroxy derivatives with different nucleophiles . This indicates that the reactivity of such compounds can be manipulated through substitution, which could be relevant for the chemical reactions of 1-Methyl-1H-pyrrolo[3,2-c]pyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones revealed insights into their crystal structures and hydrogen bonding, which are critical for understanding their solubility and stability . The supramolecular aggregation of a pyrrolidine derivative through hydrogen bonding and C-H···π interactions also highlights the significance of non-covalent interactions in dictating the physical properties of these molecules .

科学研究应用

合成方法

高效合成方法:1-甲基-1H-吡咯并[3,2-C]吡啶及其类似物已通过各种高效方法合成。例如,Nechayev 等人(2013 年)详细介绍了使用硼氢化钠还原和脱苄基化过程合成盐酸 1-甲基-4,5,6,7-四氢-1H-吡咯并[2,3-c]吡啶的方法。该方法已应用于合成一系列 N6 取代类似物,突出了其在创造 1-甲基-1H-吡咯并[3,2-C]吡啶的不同衍生物方面的多功能性(Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013)。

吡咯稠合化合物的合成:Bencková 和 Krutošíková(1997 年)合成了 1H-吡咯并[2′,3′:4,5]呋并[3,2-c]吡啶-2-羧酸及其 1-甲基衍生物。他们的方法包括将 3-(5-甲氧羰基-4H-呋并[3,2-b]-吡咯-2-基)丙烯酸转化为叠氮化物,然后进行环化和其他一系列化学转化(Bencková & Krutošíková, 1997)。

取代吡咯并吡啶的合成:Schneller 等人(1984 年)描述了一种合成程序,用于制备 1-取代 6-氨基-1H-吡咯并[3,2-c]吡啶-4(5H)-酮。这种合成在其 N-1 取代基的区域特异性放置方面是独一无二的(Schneller, Luo, Hosmane, & Durrfeld, 1984)。

生物学和药学应用

生物活性概述:Wójcicka 和 Redzicka(2021 年)对吡咯并[3,4-c]吡啶衍生物(包括 1-甲基-1H-吡咯并[3,2-C]吡啶)的生物活性进行了全面综述。这些化合物显示出广泛的药理特性,例如镇痛和镇静作用,以及在治疗神经系统和免疫系统疾病方面的潜力。还注意到了它们的抗糖尿病、抗分枝杆菌、抗病毒和抗肿瘤活性(Wójcicka & Redzicka, 2021)。

黄嘌呤氧化酶抑制分析:Schneller 等人(1978 年)研究了 1H-吡咯并[3,2-c]吡啶-4,6(5H,7H)-二酮衍生物的黄嘌呤氧化酶抑制特性。他们发现一些化合物,包括 1-甲基衍生物,对该酶表现出较弱的抑制特性,表明具有潜在的治疗应用(Schneller, Hosmane, MacCartney, & Hessinger, 1978)。

抗肿瘤活性:Carbone 等人(2013 年)研究了 1H-吡咯并[2,3-b]吡啶衍生物在弥漫性恶性腹膜间皮瘤(一种罕见且迅速致命的疾病)实验模型中的生物学效应。他们观察到某些化合物显着降低细胞增殖并诱导凋亡反应,突出了它们作为抗肿瘤剂的潜力(Carbone et al., 2013)。

作用机制

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been known to exhibit a wide range of biological activities, which are the result of their interaction with their targets .

属性

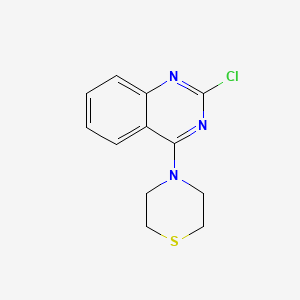

IUPAC Name |

1-methylpyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-5-3-7-6-9-4-2-8(7)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZGGYPJNCGAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559369 | |

| Record name | 1-Methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24331-97-3 | |

| Record name | 1-Methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3022104.png)